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molecular formula C14H18S4 B8688735 2-[4-(1,3-Dithian-2-yl)phenyl]-1,3-dithiane

2-[4-(1,3-Dithian-2-yl)phenyl]-1,3-dithiane

Cat. No. B8688735
M. Wt: 314.6 g/mol
InChI Key: NFWKDVUMGQZQLY-UHFFFAOYSA-N
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Patent
US06384289B1

Procedure details

In a three-neck flask, 100 ml in inner volume, made of glass and provided with a stirrer, 4.0 g (30 mmols) of terephthal aldehyde and 30 g of dichloromethane were placed. The reactants, after having added 8.1 g (75 mmols) of 1,3-propane dithiol, were stirred continuously at 25° C. for 20 minutes and, after having subsequently added 6.3 ml (50 mmols) of a boron trifluoride diethyl ether complex, further stirred continuously at 25° C. for two hours, to form a white precipitate. The resultant white precipitate was filtered, to obtain 6.6 g (70% in yield) of 2,2′-(1,4-phenylene) bis-1,3-dithian (hereinafter referred to as “Intermediate (3)”).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step Two
Quantity
30 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.[CH2:11]([SH:15])[CH2:12][CH2:13][SH:14]>ClCCl>[C:5]1([CH:6]2[S:15][CH2:11][CH2:12][CH2:13][S:14]2)[CH:8]=[CH:9][C:2]([CH:1]2[S:15][CH2:11][CH2:12][CH2:13][S:14]2)=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(C1=CC=C(C=O)C=C1)=O
Step Two
Name
Quantity
8.1 g
Type
reactant
Smiles
C(CCS)S
Step Three
Name
Quantity
30 g
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
were stirred continuously at 25° C. for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a three-neck flask, 100 ml in inner volume, made of glass
CUSTOM
Type
CUSTOM
Details
provided with a stirrer
STIRRING
Type
STIRRING
Details
further stirred continuously at 25° C. for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to form a white precipitate
FILTRATION
Type
FILTRATION
Details
The resultant white precipitate was filtered

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C1(=CC=C(C=C1)C1SCCCS1)C1SCCCS1
Measurements
Type Value Analysis
AMOUNT: MASS 6.6 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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